molecular formula C5H3F9O3S B3031715 Methyl nonafluorobutanesulfonate CAS No. 6401-03-2

Methyl nonafluorobutanesulfonate

Cat. No.: B3031715
CAS No.: 6401-03-2
M. Wt: 314.13 g/mol
InChI Key: DJQMSULGPPSGHC-UHFFFAOYSA-N
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Description

Methyl nonafluorobutanesulfonate is a fluorinated organic compound with the molecular formula C5H3F9O3S. It is known for its unique chemical properties, particularly its high thermal and chemical stability. This compound is widely used in various industrial and scientific applications due to its ability to act as a strong electrophile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl nonafluorobutanesulfonate can be synthesized through the reaction of nonafluorobutanesulfonyl fluoride with methanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl nonafluorobutanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the sulfonate group with various nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine would yield a sulfonamide, while the reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism by which methyl nonafluorobutanesulfonate exerts its effects involves the formation of a highly reactive sulfonate ester intermediate. This intermediate can react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O3S/c1-17-18(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQMSULGPPSGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382274
Record name Methyl perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-03-2
Record name Methyl perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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